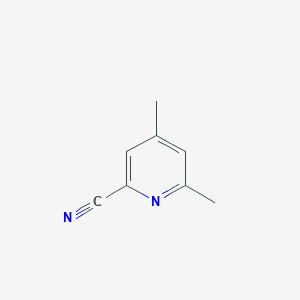

4,6-Dimethylpyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFRWFUYNPZERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497365 | |

| Record name | 4,6-Dimethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7584-11-4 | |

| Record name | 4,6-Dimethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4,6-Dimethylpyridine-2-carbonitrile

CAS Number: 7584-11-4

This technical guide provides a comprehensive overview of 4,6-Dimethylpyridine-2-carbonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, safety information, and its role as a precursor in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

This compound, also known as 2-Cyano-4,6-dimethylpyridine or 4,6-dimethylpicolinonitrile, is a substituted pyridine derivative. Its fundamental properties are summarized below.[1]

| Property | Value | Source |

| CAS Number | 7584-11-4 | PubChem[1] |

| Molecular Formula | C₈H₈N₂ | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 132.068748264 Da | PubChem[1] |

| Monoisotopic Mass | 132.068748264 Da | PubChem[1] |

| Topological Polar Surface Area | 36.7 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Synthesis and Reactivity

The reactivity of this compound is characteristic of substituted pyridines and nitriles. The pyridine ring can undergo various transformations, and the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, making it a versatile intermediate for creating more complex molecular architectures.

Applications in Drug Discovery and Development

Substituted pyridines and pyrimidines are prevalent scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of dimethylpyridine and dimethylpyrimidine have been investigated for various therapeutic applications, including the development of enzyme inhibitors and receptor modulators with potential anticancer, antiviral, and anti-inflammatory activities.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Caption: A generalized workflow for utilizing chemical building blocks in drug discovery.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on SDS for structurally related compounds such as 2,6-Dimethylpyridine and 2-Amino-4,6-dimethylpyrimidine, the following general safety precautions should be observed:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][3]

-

Precautionary Measures:

-

Avoid contact with skin and eyes.[4]

-

Use only in a well-ventilated area.[4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Store in a cool, dry, and well-ventilated place with the container tightly closed.[3]

-

The logical workflow for handling this chemical in a laboratory setting is depicted below.

Caption: A standard workflow for the safe handling of chemicals in a laboratory.

Spectroscopic Data

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its structural features make it an attractive starting point for creating diverse chemical libraries for drug discovery screening. While detailed experimental and spectroscopic data are not widely published, information from related compounds provides a solid foundation for its use in research and development. As with all chemicals, appropriate safety precautions should be taken during handling and use.

References

An In-depth Technical Guide on the Physical Properties of 4,6-Dimethylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4,6-Dimethylpyridine-2-carbonitrile (also known as 2-Cyano-4,6-dimethylpyridine), a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physical Properties

While extensive experimental data for this compound is not widely published, a combination of computed data and information from closely related compounds allows for a foundational understanding of its physical characteristics.

Calculated Physicochemical Data

Computational models provide valuable estimates for the physical properties of this compound. These predicted values, sourced from comprehensive databases such as PubChem, offer insights into the compound's molecular characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| Exact Mass | 132.068748264 Da | PubChem[1] |

| Topological Polar Surface Area | 36.7 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| XLogP3-AA (Predicted) | 1.7 | PubChem[1] |

Synthesis and Characterization

The synthesis of this compound and its derivatives is a key area of research, often providing the context in which its physical properties are characterized.

General Synthetic Approach

References

A Technical Guide on 4,6-Dimethylpyridine-2-carbonitrile: Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylpyridine-2-carbonitrile is a chemical compound with the molecular formula C₈H₈N₂.[1] Understanding its physicochemical properties, particularly its solubility, is crucial for its application in research and development, including organic synthesis and pharmaceutical sciences. This guide provides an overview of the available data for this compound and outlines a detailed, generalized experimental protocol for determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 7584-11-4 | [1][2] |

| Appearance | Solid (expected) | |

| Purity | ≥98% (typical) | [2] |

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been extensively published. The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Given the absence of specific data, this guide provides a generalized experimental protocol for its determination.

Based on the structure of this compound, which contains both a polar nitrile group and a less polar dimethylpyridine ring, its solubility is expected to vary across different solvents. It is anticipated to have some solubility in polar organic solvents. However, experimental verification is essential.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure that an equilibrium saturation is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the compound.

-

Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Logical Framework for Solubility Assessment

The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The following diagram illustrates the logical relationship between the properties of this compound and its expected solubility behavior.

References

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for obtaining 4,6-dimethylpyridine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details established synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in the efficient preparation of this compound.

Introduction

This compound is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the nitrile group at the 2-position, along with the methyl groups at the 4- and 6-positions, offers a unique scaffold for further chemical modifications, enabling the synthesis of a diverse range of complex molecules. This guide focuses on the most effective and practical methods for its laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 7584-11-4[1] |

Note: Detailed experimental data on melting point, boiling point, and spectroscopic characteristics (NMR, IR, MS) are not consistently reported in the literature and should be determined empirically upon synthesis.

Synthetic Routes

Two primary synthetic strategies have been identified for the preparation of this compound. The most prominent and high-yielding method proceeds via the cyanation of 4,6-dimethylpyridine-1-oxide. An alternative, though potentially lower-yielding, approach is the direct ammoxidation of 2,4,6-collidine.

Route 1: Cyanation of 4,6-Dimethylpyridine-1-oxide (Recommended)

This is the most reported and efficient method for the synthesis of this compound, with a reported yield of 73%.[2] The reaction proceeds in two key steps: the preparation of the N-oxide from 2,4,6-collidine and its subsequent cyanation.

Logical Workflow for Route 1

References

An In-depth Technical Guide to 4,6-Dimethylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dimethylpyridine-2-carbonitrile, a key building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its applications in contemporary research, particularly in the development of novel therapeutics.

Chemical Identity and Structure

The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.[1] It is also known by its synonym, 2-cyano-4,6-dimethylpyridine.[1]

The molecular structure consists of a pyridine ring substituted with two methyl groups at positions 4 and 6, and a nitrile group at position 2.

graph "4_6_Dimethylpyridine_2_carbonitrile_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

N1 [label="N", pos="0,1.0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"];

C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"];

C3 [label="C", pos="0,-1.0!", fontcolor="#202124"];

C4 [label="C", pos="0.87,-0.5!", fontcolor="#202124"];

C5 [label="C", pos="0.87,0.5!", fontcolor="#202124"];

C6 [label="C", pos="0,1.5!", fontcolor="#202124"]; // Attached to N

C7 [label="C", pos="-1.74,-1.0!", fontcolor="#202124"]; // Cyano C

N8 [label="N", pos="-2.61,-1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; // Cyano N

C9 [label="C", pos="1.74,-1.0!", fontcolor="#202124"]; // Methyl C at pos 4

C10 [label="C", pos="1.74,1.0!", fontcolor="#202124"]; // Methyl C at pos 6

// Hydrogen nodes for clarity (optional, can be implied)

H3 [label="H", pos="0,-1.7!", fontcolor="#5F6368"];

H5 [label="H", pos="1.5,0.5!", fontcolor="#5F6368"];

H9_1 [label="H", pos="1.5,-1.7!", fontcolor="#5F6368"];

H9_2 [label="H", pos="2.4,-0.8!", fontcolor="#5F6368"];

H9_3 [label="H", pos="2.0,-1.5!", fontcolor="#5F6368"];

H10_1 [label="H", pos="1.5,1.7!", fontcolor="#5F6368"];

H10_2 [label="H", pos="2.4,0.8!", fontcolor="#5F6368"];

H10_3 [label="H", pos="2.0,1.5!", fontcolor="#5F6368"];

// Bonds

N1 -- C6 [len=1.0];

C6 -- C5 [len=1.0];

C5 -- C4 [len=1.0];

C4 -- C3 [len=1.0];

C3 -- C2 [len=1.0];

C2 -- N1 [len=1.0];

C2 -- C7 [len=1.0];

C7 -- N8 [style=triple, len=1.0];

C4 -- C9 [len=1.0];

C6 -- C10 [len=1.0];

// Hydrogen Bonds

C3 -- H3 [len=0.7];

C5 -- H5 [len=0.7];

C9 -- H9_1 [len=0.7];

C9 -- H9_2 [len=0.7];

C9 -- H9_3 [len=0.7];

C10 -- H10_1 [len=0.7];

C10 -- H10_2 [len=0.7];

C10 -- H10_3 [len=0.7];

}

Caption: Synthesis of this compound.

Procedure:

-

Preparation of the Reagent: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4,6-dimethylpyridine-N-oxide in a suitable solvent such as acetonitrile or water.

-

Reaction with Dimethyl Sulfate: To this solution, add dimethyl sulfate dropwise while maintaining the temperature between 80-90°C. This reaction forms the corresponding 1-methoxy-4,6-dimethylpyridinium methyl sulfate intermediate.

-

Cyanation: In a separate flask, prepare a solution of sodium cyanide in water. Cool this solution to 0°C in an ice bath.

-

Addition of the Intermediate: The aqueous solution of the 1-methoxy-4,6-dimethylpyridinium methyl sulfate is then added dropwise to the cold sodium cyanide solution over a period of approximately 2 hours, ensuring the temperature remains low.

-

Reaction Completion and Work-up: The reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction. The product is then extracted with an organic solvent such as chloroform.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as dilute ethanol, or by column chromatography on silica gel.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds, which are of significant interest in pharmaceutical research. The pyridine-3-carbonitrile moiety, in general, is a key pharmacophore found in compounds with a wide range of biological activities.

Derivatives of cyanopyridines are being investigated for various therapeutic applications, including their potential as:

-

Kinase Inhibitors: The structural motif is present in molecules designed to inhibit protein kinases, which are crucial targets in oncology.

-

Antiviral Agents: Certain cyanopyridine derivatives have demonstrated activity against viruses such as HIV.

-

Enzyme Inhibitors: The nitrile group can act as a key interacting element in the active sites of various enzymes.

The presence of the two methyl groups and the nitrile functionality on the pyridine ring of this compound provides specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyridinecarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Pyridinecarbonitriles, a class of heterocyclic organic compounds, have carved a significant niche in the landscape of chemical synthesis and drug discovery. Their journey from initial discovery to their current prominence as versatile building blocks for pharmaceuticals and agrochemicals is a testament to the evolution of organic chemistry. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and the burgeoning role of pyridinecarbonitriles in modulating key signaling pathways.

The Dawn of Pyridinecarbonitriles: A Historical Perspective

The precise moment of the first synthesis of a pyridinecarbonitrile is not definitively documented in a single, seminal publication. However, the historical trail leads back to the 19th century with the exploration of pyridine and its derivatives. A pivotal moment in this history was the synthesis of nicotinic acid (pyridine-3-carboxylic acid) from the oxidation of nicotine in 1867. This laid the groundwork for the eventual synthesis of its corresponding nitrile.

One of the earliest and most straightforward methods for preparing pyridinecarbonitriles was the dehydration of the corresponding pyridinecarboxamides. For instance, the dehydration of nicotinamide (pyridine-3-carboxamide) to form 3-cyanopyridine (nicotinonitrile) has been a long-established laboratory method. While the exact date of its first execution is unclear, this reaction became a common practice for accessing the nitrile functionality on the pyridine ring.

A significant figure in the early exploration of pyridine chemistry was August Wilhelm von Hofmann, who made substantial contributions to the understanding of amines and heterocyclic compounds in the mid-19th century. While a direct link to the first synthesis of a simple cyanopyridine is not prominent in his widely recognized discoveries, his work on the degradation of quaternary ammonium salts, known as the Hofmann elimination, and other reactions involving cyanogen bromide (the von Braun reaction) were foundational to the manipulation of nitrogen-containing rings and the introduction of cyano groups.

The industrial-scale production of the parent 2-, 3-, and 4-cyanopyridines was revolutionized in the 1970s with the development of the ammoxidation process. This vapor-phase catalytic reaction, where the corresponding picoline (methylpyridine) is reacted with ammonia and oxygen, remains the cornerstone of commercial production. Companies like Vertellus and its predecessors have been instrumental in refining this technology.

Key Synthetic Milestones and Methodologies

The synthesis of pyridinecarbonitriles has evolved from classical dehydration reactions to sophisticated modern techniques, offering a diverse toolbox for organic chemists.

Dehydration of Pyridinecarboxamides

This classical method remains a viable route for the synthesis of pyridinecarbonitriles, particularly on a laboratory scale. The dehydration of the amide functionality is typically achieved using strong dehydrating agents.

Historical Experimental Protocol: Dehydration of Nicotinamide to 3-Cyanopyridine

A common historical procedure involves the reaction of nicotinamide with a dehydrating agent like phosphorus pentoxide (P₄O₁₀).

-

Reactants: Nicotinamide, Phosphorus Pentoxide.

-

Procedure: Nicotinamide and phosphorus pentoxide are intimately mixed in a flask equipped for distillation. The mixture is heated, often under reduced pressure, causing the dehydration of the amide to the nitrile. The 3-cyanopyridine product is then collected by distillation.

-

Reaction: C₅H₄NCONH₂ + P₄O₁₀ → C₅H₄NCN + H₃PO₄ (unbalanced)

This method, while effective, can be harsh and may not be suitable for sensitive substrates.

Ammoxidation of Picolines

The ammoxidation of picolines is the dominant industrial method for the production of 2-, 3-, and 4-cyanopyridines. This process offers high efficiency and atom economy.

Industrial Experimental Protocol: Ammoxidation of 3-Picoline to 3-Cyanopyridine

-

Reactants: 3-Picoline, Ammonia, Air (as the oxygen source).

-

Catalyst: Typically a mixed metal oxide catalyst, often based on vanadium and molybdenum oxides on a support.

-

Procedure: A gaseous mixture of 3-picoline, ammonia, and air is passed over a heated catalyst bed in a fixed-bed or fluidized-bed reactor. The reaction is highly exothermic, and temperature control is crucial. The effluent gas stream containing 3-cyanopyridine is then cooled to condense the product, which is subsequently purified by distillation.

-

Reaction: 2 C₅H₄NCH₃ + 2 NH₃ + 3 O₂ → 2 C₅H₄NCN + 6 H₂O

Cyanation of Pyridine Derivatives

Direct introduction of a cyano group onto the pyridine ring is another important synthetic strategy.

This reaction provides a method for the synthesis of 2-cyanopyridines from pyridine N-oxides. The N-oxide is activated, typically with an acylating or phosphorylating agent, followed by nucleophilic attack of a cyanide ion.

Conceptual Experimental Workflow: Reissert-Henze Reaction

Caption: Conceptual workflow of the Reissert-Henze reaction.

More recent methods allow for the direct cyanation of the pyridine ring, often using transition metal catalysts.

Modern Experimental Protocol: Direct Cyanation of Pyridine

-

Reactants: Pyridine, a cyanide source (e.g., potassium cyanide), and an activating agent.

-

Procedure: A one-pot conversion can be achieved by treating pyridine with an in-situ generated activating species, followed by the addition of a cyanide salt. For example, treatment of pyridine with nitric acid and trifluoroacetic anhydride generates an N-nitropyridinium salt intermediate, which then reacts with potassium cyanide to yield 2-cyanopyridine.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a variety of efficient and often milder methods for preparing substituted pyridinecarbonitriles.

These reactions allow for the synthesis of complex pyridinecarbonitriles, such as 2-amino-3-cyanopyridines, from simple starting materials in a single step.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridines

-

Reactants: An aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.

-

Procedure: The reactants are mixed in a flask and subjected to microwave irradiation for a short period (typically 7-9 minutes) in the absence of a solvent. The product precipitates upon cooling and can be purified by recrystallization.

-

Reaction Mechanism: The reaction is believed to proceed through a series of condensations and cyclizations, ultimately leading to the aromatic pyridine ring.

Caption: Simplified reaction pathway for the one-pot synthesis of 2-amino-3-cyanopyridines.

Physicochemical Properties of Parent Pyridinecarbonitriles

The physical and chemical properties of the three parent isomers of pyridinecarbonitrile are summarized in the table below.

| Property | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |

| Molecular Formula | C₆H₄N₂ | C₆H₄N₂ | C₆H₄N₂ |

| Molar Mass ( g/mol ) | 104.11 | 104.11 | 104.11 |

| Melting Point (°C) | 24-27 | 48-52 | 77-80 |

| Boiling Point (°C) | 215 | 201 | 196 |

| Appearance | Colorless to yellow liquid or low melting solid | White to off-white crystalline solid | White to off-white crystalline solid |

| Solubility | Soluble in water, alcohol, and ether | Soluble in water, alcohol, and ether | Soluble in water, alcohol, and ether |

Pyridinecarbonitriles in Drug Discovery and Signaling Pathways

The pyridinecarbonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Their ability to participate in hydrogen bonding and other non-covalent interactions, coupled with their synthetic tractability, makes them attractive for drug design.

Inhibition of Kinase Signaling

A significant number of pyridinecarbonitrile derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

-

IKK-β Inhibition: 2-Amino-3-cyanopyridine derivatives have been identified as inhibitors of the IκB kinase β (IKK-β). IKK-β is a key component of the NF-κB signaling pathway, which plays a central role in inflammation and cancer.

Caption: Inhibition of the NF-κB signaling pathway by 2-amino-3-cyanopyridine derivatives.

Modulation of Apoptosis

Certain cyanopyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting key regulatory proteins.

-

Survivin Modulation: Novel 3-cyanopyridine derivatives have been discovered as modulators of survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers and is associated with resistance to chemotherapy.

Caption: Inhibition of the anti-apoptotic function of survivin by 3-cyanopyridine derivatives.

Conclusion

From their early, somewhat obscure beginnings rooted in 19th-century pyridine chemistry, pyridinecarbonitriles have risen to become indispensable tools in modern organic synthesis and medicinal chemistry. The development of efficient synthetic methods, from classical dehydrations to the industrial-scale ammoxidation process and versatile one-pot reactions, has made this class of compounds readily accessible. Their unique electronic and structural features have positioned them as privileged scaffolds in the design of novel therapeutics, particularly in the realm of oncology, where they have shown promise in modulating critical signaling pathways involved in cell survival and proliferation. The ongoing exploration of pyridinecarbonitrile chemistry is poised to uncover new synthetic methodologies and therapeutic applications, further solidifying their importance in the scientific community.

An In-depth Technical Guide on the Spectroscopic Data of 4,6-Dimethylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-Dimethylpyridine-2-carbonitrile (CAS No: 7584-11-4, Molecular Formula: C₈H₈N₂). Due to the absence of publicly available experimental spectroscopic data at the time of this publication, this document presents predicted spectroscopic characteristics based on computational models and analysis of analogous compounds. It includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of compounds involving the this compound moiety.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its synthesis, identification, and characterization in various research and development phases. This guide addresses the current gap in publicly accessible experimental data by providing robust predictions and standardized methodologies for its spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated from computational models and are intended to provide expected values for experimental verification.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 7.20 - 7.40 | Singlet | 1H |

| H-5 | 7.00 - 7.20 | Singlet | 1H |

| CH₃ (at C4) | 2.40 - 2.60 | Singlet | 3H |

| CH₃ (at C6) | 2.50 - 2.70 | Singlet | 3H |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (CN) | 117 - 119 |

| C3 | 125 - 128 |

| C4 | 150 - 153 |

| C5 | 120 - 123 |

| C6 | 158 - 161 |

| CN | 132 - 135 |

| CH₃ (at C4) | 20 - 22 |

| CH₃ (at C6) | 24 - 26 |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3050 - 3150 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C≡N (Nitrile) | 2220 - 2240 | Strong |

| C=N, C=C (Pyridine Ring) | 1550 - 1620 | Strong to Medium |

| C-H (Methyl Bend) | 1370 - 1450 | Medium |

Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |

| Molecular Ion [M]⁺ | m/z 132.07 |

| Major Fragment Ions | m/z 117 ([M-CH₃]⁺), m/z 105 ([M-HCN]⁺), m/z 91, m/z 77 |

| Ionization Method: Electron Ionization (EI) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Researchers should adapt these methods based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide serves as a primary reference for the spectroscopic properties of this compound. While the presented data is predictive, it offers a solid foundation for researchers to identify and characterize this compound. The provided experimental protocols are standardized to ensure reliable and reproducible data acquisition. Future work should focus on obtaining and publishing experimental data to validate and refine the predictions outlined in this guide.

An In-depth Technical Guide to the Electronic Properties of Dimethyl-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of dimethyl-substituted pyridines, commonly known as lutidines. Understanding these properties is crucial for applications in catalysis, materials science, and particularly in drug development, where pyridine moieties are prevalent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental electronic principles and workflows.

Introduction to Dimethylpyridines (Lutidines)

Dimethylpyridines, or lutidines, are a class of heterocyclic organic compounds consisting of a pyridine ring substituted with two methyl groups. There are six structural isomers, each exhibiting distinct electronic characteristics due to the position of the electron-donating methyl groups on the pyridine ring. These electronic properties, including basicity (pKa), electron density distribution, and redox behavior, significantly influence their reactivity, ligand-forming ability, and potential as pharmacophores. The six isomers are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-lutidine.[1]

Fundamental Electronic Effects of Methyl Substituents

The electronic character of the pyridine ring is modified by the presence of two methyl groups. These groups exert their influence primarily through two mechanisms: the inductive effect (+I) and the mesomeric (or resonance) effect.[2][3]

-

Inductive Effect (+I): Methyl groups are electron-donating through the sigma (σ) bonds.[4] This effect increases the electron density on the carbon atoms of the pyridine ring and, consequently, on the nitrogen atom. An increase in electron density on the nitrogen atom makes its lone pair of electrons more available for protonation, thus increasing the basicity of the molecule.[3][4]

-

Mesomeric Effect (+M): This effect involves the delocalization of electrons through the pi (π) system. While the methyl group itself does not have a lone pair to participate directly in resonance, hyperconjugation can be considered a form of a positive mesomeric effect. This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the pyridine ring. This effect also increases the electron density of the ring, particularly at the ortho and para positions relative to the methyl group.

The interplay of these effects, dependent on the substitution pattern, governs the overall electronic properties of each lutidine isomer.

References

Unlocking the Potential of 4,6-Dimethylpyridine-2-carbonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylpyridine-2-carbonitrile, a substituted pyridine derivative, represents a promising yet underexplored scaffold in medicinal chemistry and materials science. While direct research on this specific isomer is limited, the broader family of dimethylpyridine derivatives has demonstrated significant potential in various therapeutic areas. This technical guide outlines potential research avenues for this compound, drawing upon established synthetic methodologies for analogous compounds and the documented biological activities of structurally related molecules. This document aims to provide a foundational resource for initiating research and development efforts centered on this intriguing molecule.

I. Potential Synthetic Pathways

The synthesis of this compound is not extensively documented in current literature. However, established methods for the synthesis of substituted pyridines, particularly 2-cyanopyridines, can be adapted. A plausible and versatile approach involves a multi-step synthesis commencing from readily available starting materials.

A proposed synthetic workflow is outlined below:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4,6-Dimethyl-2-pyridone-3-carbonitrile (Guareschi-Thorpe Condensation)

This reaction is a well-established method for the synthesis of 2-pyridone derivatives.

-

Reagents: Acetylacetone, Cyanoacetamide, Ammonium Acetate, Ethanol.

-

Procedure: A mixture of acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ammonium acetate (1.5 eq) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

The conversion of a 2-pyridone to a 2-chloropyridine is a standard transformation.

-

Reagents: 4,6-Dimethyl-2-pyridone-3-carbonitrile, Phosphorus oxychloride (POCl₃).

-

Procedure: 4,6-Dimethyl-2-pyridone-3-carbonitrile (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (5-10 eq) with cooling. The mixture is then heated at reflux for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate is filtered, washed with water, and dried.

Step 3: Decyanation to 2-Chloro-4,6-dimethylpyridine

Removal of the nitrile group can be achieved through various reductive or hydrolytic methods followed by decarboxylation. A direct reductive decyanation might be challenging, so a two-step hydrolysis and decarboxylation is more likely.

-

Reagents: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, Strong acid (e.g., H₂SO₄ or HCl).

-

Procedure: The nitrile is hydrolyzed to the corresponding carboxylic acid by heating in a concentrated acid. The resulting carboxylic acid can then be decarboxylated by heating at a high temperature, with or without a catalyst (e.g., copper powder).

Step 4: Cyanation of 2-Chloro-4,6-dimethylpyridine

The final step involves the introduction of the cyano group at the 2-position. Palladium-catalyzed cyanation reactions are widely used for this purpose.[1]

-

Reagents: 2-Chloro-4,6-dimethylpyridine, Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), Ligand (e.g., dppf), Solvent (e.g., DMF or DMA).

-

Procedure: A mixture of 2-chloro-4,6-dimethylpyridine (1.0 eq), the cyanide source (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the ligand in an anhydrous, degassed solvent is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

II. Potential Research Areas in Medicinal Chemistry

The 4,6-dimethylpyridine scaffold is a key feature in a variety of biologically active compounds. This suggests that this compound could serve as a valuable starting material or possess intrinsic biological activity.

A. Exploration as Anti-inflammatory Agents (COX Inhibitors)

Derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[2] This provides a strong rationale for exploring this compound and its derivatives as potential anti-inflammatory agents.

Proposed Research Workflow:

Caption: Workflow for the discovery of novel anti-inflammatory agents.

Quantitative Data from Related Dimethylpyridine Derivatives as COX Inhibitors: [2]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| PS18 | 57.3 | >100 |

| PS33 | 51.8 | >100 |

| Meloxicam (Control) | >100 | 1.8 |

| Piroxicam (Control) | >100 | 10.1 |

This table summarizes the in vitro COX inhibitory activity of Schiff base derivatives of a 4,6-dimethylpyridine scaffold.

B. Investigation as Anticancer Agents

The pyridine nucleus is a common feature in many anticancer drugs. The cytotoxic properties of dimethylpyridine derivatives against various cancer cell lines have been reported, suggesting that this compound could be a valuable scaffold for the development of novel antiproliferative agents.[2]

Cytotoxicity Data of Related Dimethylpyridine Derivatives: [2]

| Compound | A549 IC₅₀ (µM) | LoVo IC₅₀ (µM) | NHDF IC₅₀ (µM) |

| PS18 | 18.5 | 25.4 | >100 |

| PS19 | 19.2 | 21.3 | >100 |

| PS33 | 20.1 | 28.7 | >100 |

| PS40 | 22.3 | 24.1 | >100 |

| PS41 | 23.8 | 26.5 | >100 |

This table shows the in vitro cytotoxic activity of dimethylpyridine derivatives against human cancer cell lines (A549 and LoVo) and a normal human dermal fibroblast cell line (NHDF).

III. Potential Applications in Materials Science

Pyridine-based molecules have found applications in materials science, for example, as ligands for the synthesis of metal-organic frameworks (MOFs) or as components of organic light-emitting diodes (OLEDs). The nitrogen atom of the pyridine ring and the nitrile group of this compound can act as coordination sites for metal ions, making it a candidate for the construction of novel coordination polymers and luminescent materials.

Proposed Research Directions:

-

Synthesis of Coordination Polymers: Investigate the reaction of this compound with various metal salts to form coordination polymers and study their structural, thermal, and photophysical properties.

-

Development of Luminescent Materials: Explore the potential of metal complexes derived from this ligand for applications in sensing, bio-imaging, and light-emitting devices.

IV. Conclusion

While this compound remains a relatively unexplored chemical entity, the information available for structurally similar compounds strongly suggests its potential as a versatile building block in drug discovery and materials science. This guide provides a starting point for researchers by outlining plausible synthetic strategies and highlighting promising areas of investigation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its scientific and commercial potential.

References

Methodological & Application

The Versatile Building Block: 4,6-Dimethylpyridine-2-carbonitrile in Synthetic Chemistry and Drug Discovery

Introduction:

4,6-Dimethylpyridine-2-carbonitrile is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules. Its unique electronic properties and multiple reactive sites make it an invaluable tool for chemists, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its applications, detailed experimental protocols for its synthesis and derivatization, and highlights its role in the development of biologically active compounds.

Application Notes

The pyridine ring is a privileged scaffold in drug discovery, and the presence of a nitrile group at the 2-position, along with two methyl groups, offers a unique combination of reactivity and structural features. The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of derivatives. The methyl groups can also be functionalized, further expanding the accessible chemical space.

Key Applications:

-

Medicinal Chemistry: this compound and its derivatives have shown significant potential in the development of novel therapeutic agents. They are key precursors in the synthesis of compounds with a variety of biological activities, including:

-

Anticancer Agents: The cyanopyridine scaffold is present in numerous compounds exhibiting potent cytotoxic activity against various cancer cell lines.[1][2]

-

Enzyme Inhibitors: This building block is utilized in the synthesis of inhibitors for enzymes such as Janus kinase 2 (JAK2), which are implicated in myeloproliferative disorders and other diseases.[3][4]

-

Antiviral and Anti-inflammatory Agents: The versatility of the cyanopyridine core allows for its incorporation into molecules with potential antiviral and anti-inflammatory properties.[5]

-

-

Materials Science: The unique electronic and photophysical properties of pyridine derivatives make them suitable for applications in materials science, such as the development of luminescent materials and metal complexes.[5]

-

Organic Synthesis: As a synthetic intermediate, this compound provides access to a variety of heterocyclic systems through cyclization and other transformation reactions.[1]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized from cyanopyridine building blocks, demonstrating their therapeutic potential.

| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |

| Pyridopyrazolo-triazine derivative | MCF-7 (Breast Cancer) | 3.89 µM | [1] |

| Substituted Nicotinonitrile | RKOP 27 (Colon Cancer) | 16 nM | [2] |

| Substituted Nicotinonitrile | NCIH 460 (Lung Cancer) | 25 nM | [2] |

| JAK2 Inhibitor | Janus Kinase 2 | 8.5 - 12.2 µM | [3][4] |

| Thienopyridine derivative | A-549 (Lung Cancer) | 9.24 µg/mL | [1] |

| Thienopyridine derivative | HepG-2 (Liver Cancer) | 6.45 µg/mL | [1] |

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethyl-2-chloropyridine-3-carbonitrile (A Key Intermediate)

This protocol is based on a general three-stage method for the synthesis of substituted pyridines.[6]

Materials:

-

4,6-Dimethyl-2-pyridone-3-carbonitrile

-

Phosphorus(V) oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stir bar, suspend 4,6-dimethyl-2-pyridone-3-carbonitrile (1.0 eq) in phosphorus(V) oxychloride (5.0 eq).

-

Carefully add phosphorus pentachloride (1.2 eq) to the suspension in portions.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 4,6-dimethyl-2-chloropyridine-3-carbonitrile.

Protocol 2: Synthesis of this compound from 2-Picoline-1-Oxide (Adapted Method)

This protocol is an adaptation of a known procedure for the synthesis of 2-cyano-6-methylpyridine.[7]

Materials:

-

4,6-Dimethyl-2-picoline-1-oxide

-

Dimethyl sulfate

-

Sodium cyanide (NaCN)

-

Water

-

Round-bottom flask

-

Dropping funnel

-

Stirring plate and stir bar

-

Ice bath

Procedure:

Part A: Formation of the Pyridinium Salt

-

In a three-necked flask, place dry 4,6-dimethyl-2-picoline-1-oxide (1.0 eq).

-

Slowly add dimethyl sulfate (1.0 eq) dropwise while stirring. The reaction is exothermic; maintain the temperature between 80-90 °C. Gentle heating may be required towards the end of the addition.

-

After the addition is complete, heat the mixture on a steam bath for 2 hours at 90-100 °C.

-

Pour the molten salt into an evaporating dish and cool in a desiccator to obtain the crystalline 1-methoxy-2,4,6-trimethylpyridinium methyl sulfate.

Part B: Cyanation

-

In a separate three-necked flask, dissolve sodium cyanide (3.0 eq) in water.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the pyridinium salt from Part A (1.0 eq) in water and add it dropwise to the cold cyanide solution over 2 hours with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization to yield this compound.

Visualizations

Caption: Synthetic pathway to this compound.

Caption: Workflow for nucleophilic substitution reactions.

Caption: Derivatization into bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Reactions of 4,6-Dimethylpyridine-2-carbonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reactions of 4,6-dimethylpyridine-2-carbonitrile with a variety of nucleophiles. This compound is a versatile building block in organic synthesis, offering multiple reaction pathways for the introduction of diverse functional groups. The electron-withdrawing nature of the nitrile group and the pyridine ring activates the nitrile carbon for nucleophilic attack and can also influence the reactivity of the pyridine ring itself.

General Reactivity

The primary site of nucleophilic attack on this compound is the electrophilic carbon atom of the nitrile group. This addition reaction can lead to a variety of products depending on the nucleophile and the subsequent workup conditions. Common nucleophiles include organometallic reagents (Grignard and organolithium), amines, alkoxides, and thiols. Additionally, the nitrile group can undergo hydrolysis under acidic or basic conditions to yield amides or carboxylic acids.

Reactions with Carbon Nucleophiles: Grignard and Organolithium Reagents

The addition of Grignard and organolithium reagents to the nitrile functionality of this compound provides a direct route to the synthesis of ketones, following an acidic workup.[1][2] The initial nucleophilic addition forms a stable intermediate imine anion, which is then hydrolyzed to the corresponding ketone.[1][2] This two-step process is a powerful tool for the formation of new carbon-carbon bonds.

Table 1: Summary of Reactions of 2-Cyanopyridine Derivatives with Carbon Nucleophiles (Analogous Reactions)

| Nucleophile (R-MgX or R-Li) | Substrate | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Benzonitrile | Benzophenone | ~70-80% | General textbook knowledge |

| Methylmagnesium bromide | Benzonitrile | Acetophenone | ~70-80% | General textbook knowledge |

| n-Butyllithium | Benzonitrile | Valerophenone | ~70-80% | General textbook knowledge |

Note: The yields provided are for the reaction of benzonitrile and are intended to be representative. Actual yields with this compound may vary.

Experimental Protocol: Synthesis of 2-Acyl-4,6-dimethylpyridines

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether) or Organolithium reagent (e.g., n-Butyllithium, 2.5 M in hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous solution of hydrochloric acid (e.g., 3 M HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous diethyl ether or THF.

-

Addition of Nucleophile: The solution is cooled to 0 °C in an ice bath. The Grignard or organolithium reagent (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 3 M HCl at 0 °C. The mixture is then stirred vigorously at room temperature for 1-2 hours to facilitate the hydrolysis of the intermediate imine.

-

Workup: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-acyl-4,6-dimethylpyridine.

Caption: Workflow for the synthesis of 2-acyl-4,6-dimethylpyridines.

Reactions with Nitrogen Nucleophiles: Amines

The reaction of 2-cyanopyridines with amines can proceed via nucleophilic addition to the nitrile group. This reaction is often facilitated by the presence of a catalyst or by activation of the pyridine ring. In the absence of a good leaving group at the 2-position, the reaction typically requires forcing conditions. However, the inherent reactivity of the 2-cyanopyridine moiety can allow for reactions with strong nitrogen nucleophiles.

Table 2: Summary of Reactions of Cyanopyridine Derivatives with Amines (Analogous Reactions)

| Nucleophile | Substrate | Product | Yield (%) | Reference |

| Piperidine | 2-Fluoropyridine | 2-(Piperidin-1-yl)pyridine | High | General textbook knowledge |

| Dimethylamine | Dihydrothiazoloquinolinium salt | 2-(Dimethylamino)quinoline | Good | [3] |

Note: These examples involve displacement of a leaving group, which is not present on this compound. The reaction with the nitrile group itself would lead to amidine formation.

Experimental Protocol: Synthesis of N-Substituted 4,6-Dimethylpyridine-2-carboximidamides (Amidines)

Materials:

-

This compound

-

Primary or secondary amine (e.g., Piperidine, Morpholine)

-

Anhydrous toluene or xylene

-

Lewis acid catalyst (e.g., Aluminum chloride) (optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A round-bottom flask is charged with this compound (1.0 eq), the amine (2.0-3.0 eq), and anhydrous toluene.

-

Reaction: The mixture is heated to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS. For less reactive amines, a Lewis acid catalyst (e.g., AlCl3, 0.1 eq) can be added.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amidine can be purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of amidines.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. Mild conditions and careful control of the reaction time can favor the formation of the amide, while more forcing conditions will lead to the carboxylic acid.

Table 3: Hydrolysis of Cyanopyridines (Analogous Reactions)

| Conditions | Substrate | Product | Yield (%) | Reference |

| NaOH (aq), 100-130 °C | 2-Cyanopyridine | 2-Picolinamide | High | |

| H2SO4 (aq), heat | 3-Cyanopyridine | Nicotinic Acid | High | General textbook knowledge |

Experimental Protocol: Hydrolysis to 4,6-Dimethylpicolinamide (Amide)

Materials:

-

This compound

-

Aqueous sodium hydroxide solution (e.g., 2 M)

-

Ethanol

-

Ethyl acetate

Procedure:

-

Reaction: A solution of this compound (1.0 eq) in ethanol is treated with 2 M aqueous sodium hydroxide (2.0 eq). The mixture is heated to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Workup: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amide, which can be purified by recrystallization.

Experimental Protocol: Hydrolysis to 4,6-Dimethylpicolinic Acid (Carboxylic Acid)

Materials:

-

This compound

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

Sodium hydroxide solution for neutralization

Procedure:

-

Reaction: this compound is added to a mixture of concentrated sulfuric acid and water. The mixture is heated to reflux for 6-12 hours.

-

Workup: The reaction mixture is cooled and carefully poured onto ice. The pH is adjusted to the isoelectric point of the amino acid with a concentrated sodium hydroxide solution, at which point the product precipitates.

-

Purification: The solid is collected by filtration, washed with cold water, and dried to afford the crude carboxylic acid. Further purification can be achieved by recrystallization.

Caption: Hydrolysis pathways of this compound.

Disclaimer

The experimental protocols provided are generalized procedures based on analogous reactions found in the chemical literature. The reaction conditions, such as temperature, reaction time, and stoichiometry, may require optimization for this compound. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes and Protocols: The Use of 4,6-Dimethylpyridine-2-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylpyridine-2-carbonitrile is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including the pyridine ring, the nitrile group, and the two methyl substituents, provide multiple reaction sites for chemical modification. This allows for the construction of diverse compound libraries for drug discovery programs. Derivatives of this compound have shown promise as enzyme inhibitors and receptor modulators, with potential applications in oncology, virology, and inflammatory diseases.

This document provides detailed application notes on the use of this compound in the synthesis of bioactive compounds, with a focus on PIM-1 kinase inhibitors. It includes a summary of biological activity data, detailed experimental protocols, and a visualization of a key signaling pathway.

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the in vitro biological activity of various derivatives synthesized from precursors structurally related to this compound. The data highlights their potential as anti-cancer agents and kinase inhibitors.

| Compound ID | Target/Cell Line | Activity (IC50) | Reference |

| 6c | PIM-1 Kinase | 4.62 µM | [1] |

| 7a | PIM-1 Kinase | 1.18 µM | [1] |

| 7c | PIM-1 Kinase | 1.38 µM | [1] |

| 7d | PIM-1 Kinase | 1.97 µM | [1] |

| 8b | PIM-1 Kinase | 8.83 µM | [1] |

| 9 | PIM-1 Kinase | 4.18 µM | [1] |

| 12 | PIM-1 Kinase | 14.3 nM | [2][3] |

| 12 | MCF-7 (Breast Cancer) | 0.5 µM | [4] |

| 12 | HepG2 (Liver Cancer) | 5.27 µM | [4] |

| 14a | NCIH 460 (Lung Cancer) | 25 nM | [5] |

| 14a | RKOP 27 (Colon Cancer) | 16 nM | [5] |

| 4d | Pim-1 Kinase | 0.46 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive compounds starting from 2-hydroxy-4,6-dimethylnicotinonitrile, a close derivative and common precursor of this compound.

Protocol 1: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (Compound 1)

This protocol describes the synthesis of a key intermediate hydrazide, which serves as a versatile precursor for further derivatization.

Materials:

-

2-Hydroxy-4,6-dimethylnicotinonitrile

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Absolute ethanol

-

Hydrazine hydrate (80%)

Procedure:

-

Step 1: Synthesis of Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate:

-

To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (0.01 mol) in absolute ethanol (50 mL), add anhydrous potassium carbonate (0.02 mol) and ethyl chloroacetate (0.01 mol).

-

Reflux the reaction mixture for 10 hours.

-

After cooling, pour the mixture into ice-cold water.

-

Filter the resulting solid precipitate, wash with water, and recrystallize from ethanol to yield the ethyl acetate derivative.

-

-

Step 2: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1):

-

To a solution of the ethyl acetate derivative (0.01 mol) in absolute ethanol (30 mL), add hydrazine hydrate (80%, 0.015 mol).

-

Reflux the mixture for 5 hours.

-

Allow the reaction to cool to room temperature.

-

The solid product that precipitates is collected by filtration, washed with ethanol, and dried to give compound 1 .[2]

-

Protocol 2: Synthesis of 4,6-Dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (Compound 2)

This protocol details the cyclization of the acetohydrazide intermediate to form a 1,3,4-oxadiazole derivative.

Materials:

-

2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (Compound 1 )

-

Potassium hydroxide

-

Carbon disulfide

-

Ethanol

-

Concentrated HCl

Procedure:

-

To a solution of compound 1 (1.0 mmol) and potassium hydroxide (1.5 mmol) in ethanol (30 mL), add carbon disulfide (5 mmol).

-

Reflux the reaction mixture for 8 hours.

-

After cooling to room temperature, acidify the mixture with concentrated HCl.

-

Filter the resulting precipitate, wash with water, dry, and recrystallize from absolute ethanol to obtain compound 2 as yellow crystals.[2]

Protocol 3: In Vitro PIM-1 Kinase Inhibitory Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against PIM-1 kinase.

Materials:

-

Synthesized test compounds

-

Staurosporine (as a reference inhibitor)

-

PIM-1 Kinase

-

ATP

-

Substrate peptide

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

-

In a 96-well plate, add the PIM-1 enzyme, the substrate peptide, and the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[2][3]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Caption: Drug Discovery Workflow.

References

- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4,6-Dimethylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4,6-Dimethylpyridine-2-carbonitrile as a versatile starting material. The nitrile functionality serves as a key building block for the construction of fused and appended heterocyclic rings, which are of significant interest in medicinal chemistry and materials science.

Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

The reaction of this compound with hydrazine hydrate provides a direct route to the corresponding 3-amino-pyrazolo[3,4-b]pyridine derivative. This fused heterocyclic system is an important scaffold in the development of various therapeutic agents.[1]

Reaction Scheme:

Caption: Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol:

A mixture of this compound (1.46 g, 10 mmol) and hydrazine hydrate (80%, 1.5 mL, 25 mmol) in absolute ethanol (20 mL) is heated at reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Hydrazine Hydrate | Ethanol | 8 | Reflux | ~85-95 |

Note: Yields are indicative and may vary based on specific experimental conditions and purification methods.

Synthesis of 5-(4,6-Dimethylpyridin-2-yl)-1H-tetrazole

The [3+2] cycloaddition of an azide source, such as sodium azide, to the nitrile group of this compound is a common and efficient method for the synthesis of 5-substituted tetrazoles.[2][3][4] Tetrazoles are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids.[4]

Reaction Scheme:

Caption: Synthesis of 5-(4,6-Dimethylpyridin-2-yl)-1H-tetrazole.

Experimental Protocol:

A mixture of this compound (1.46 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and a Lewis acid catalyst such as zinc chloride (0.27 g, 2 mmol) in N,N-dimethylformamide (DMF) (20 mL) is heated at 120-130 °C for 12-24 hours. The reaction should be conducted under a nitrogen atmosphere and monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is acidified with dilute hydrochloric acid to pH 5-6 to precipitate the product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like aqueous ethanol to give the pure tetrazole.

Quantitative Data:

| Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Sodium Azide | ZnCl2 | DMF | 12-24 | 120-130 | ~80-90 |

Note: The use of different catalysts such as ammonium chloride or triethylamine hydrochloride can also be effective. Reaction times and temperatures may need optimization.

Synthesis of N'-Hydroxy-4,6-dimethylpyridine-2-carboximidamide: A Precursor for 1,2,4-Oxadiazoles

The reaction of this compound with hydroxylamine hydrochloride yields N'-hydroxy-4,6-dimethylpyridine-2-carboximidamide. This amidoxime is a key intermediate for the synthesis of 3-substituted-5-(4,6-dimethylpyridin-2-yl)-1,2,4-oxadiazoles through subsequent cyclization with carboxylic acid derivatives.[5][6]

Reaction Scheme:

Caption: Synthesis of N'-Hydroxy-4,6-dimethylpyridine-2-carboximidamide.

Experimental Protocol:

To a solution of this compound (1.46 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL), hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (0.8 g, 7.5 mmol) are added. The reaction mixture is heated at reflux for 6-10 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is treated with water. The resulting solid product is filtered, washed with cold water, and dried to afford the N'-hydroxy-4,6-dimethylpyridine-2-carboximidamide.

Quantitative Data:

| Starting Material | Reagents | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol/Water | 6-10 | Reflux | ~75-85 |

Note: The subsequent cyclization to form 1,2,4-oxadiazoles can be achieved by reacting the amidoxime with various acylating agents (e.g., acid chlorides, anhydrides) or carboxylic acids in the presence of a coupling agent.

Workflow for Heterocycle Synthesis

The following diagram illustrates the synthetic pathways from this compound to the described heterocyclic systems.

Caption: Synthetic pathways from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. datapdf.com [datapdf.com]

Application Notes and Protocols for the Reduction of 4,6-Dimethylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals